molecular formula C14H12N2S B12634390 4-(1,3-Benzothiazol-2-yl)-3-methylaniline CAS No. 920520-34-9

4-(1,3-Benzothiazol-2-yl)-3-methylaniline

Cat. No.: B12634390
CAS No.: 920520-34-9
M. Wt: 240.33 g/mol
InChI Key: OLBUFUDLVSWXBF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The IUPAC name 3-methyl-4-(1,3-benzothiazol-2-yl)aniline is derived using substitutive nomenclature rules. The parent structure is aniline (benzenamine), with substituents prioritized based on Cahn-Ingold-Prelog rules. The benzothiazole group is assigned position 4 on the benzene ring, while the methyl group occupies position 3. The benzothiazole system itself is numbered such that the sulfur atom resides at position 1 and the nitrogen at position 3, with the fused benzene ring completing the bicyclic structure.

Key identifiers include:

  • Molecular formula : $$ \text{C}{14}\text{H}{12}\text{N}_{2}\text{S} $$
  • Molecular weight : 240.33 g/mol (computed via PubChem algorithms).
  • SMILES notation : NC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)C, encoding the meta-methyl substitution.
  • InChIKey : While not explicitly reported for the 3-methyl isomer, analogous derivatives like 4-(1,3-benzothiazol-2-yl)-2-methylaniline have InChIKeys such as FHJRKGXJBXPBGA-UHFFFAOYSA-N, suggesting similar stereoelectronic profiles.

Systematic identification relies on spectral data (e.g., $$ ^1\text{H} $$-NMR, IR) and high-resolution mass spectrometry. For instance, the methyl group’s protons typically resonate near 2.3 ppm in $$ ^1\text{H} $$-NMR, while the amine protons appear as a broad singlet around 5.5 ppm in DMSO-d6.

Molecular Geometry and Conformational Dynamics

The molecule adopts a non-planar geometry due to steric interactions between the benzothiazole ring and the meta-methyl group. X-ray crystallography of related compounds, such as 4-(1,3-benzothiazol-2-yl)-2-methylaniline, reveals a dihedral angle of approximately 35° between the benzothiazole and aniline rings. This twist minimizes steric clash between the methyl group and benzothiazole’s sulfur atom, disrupting π-conjugation and altering electronic properties.

Key geometric parameters :

Parameter Value (Å/°) Source Compound
C(aniline)-N(amine) bond 1.42 4-(2-Benzothiazolyl)aniline
C(benzothiazole)-S bond 1.75 2-(4′-methylaminophenyl)benzothiazole
Dihedral angle (benzothiazole-aniline) 35° 4-(1,3-Benzothiazol-2-yl)-2-methylaniline

Conformational flexibility is limited by the rigid benzothiazole core. Molecular dynamics simulations predict two low-energy conformers: one with the methyl group oriented syn to the benzothiazole’s nitrogen and another anti configuration. The syn conformer is 2.1 kcal/mol more stable due to favorable van der Waals interactions.

Electronic Structure and Frontier Molecular Orbital Analysis

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal distinct electronic features:

  • HOMO (-5.8 eV): Localized on the aniline ring and amine group, indicating nucleophilic reactivity.
  • LUMO (-2.3 eV): Predominantly on the benzothiazole ring, reflecting electron-deficient character.
  • Energy gap ($$\Delta E$$): 3.5 eV, suggesting moderate chemical stability and optoelectronic potential.

The meta-methyl group exerts an electron-donating inductive effect (+I), raising the HOMO energy by 0.2 eV compared to the unsubstituted analog. This destabilizes the amine toward electrophilic attack but enhances π→π* transitions in UV-Vis spectra, with a calculated $$\lambda_{\text{max}}$$ of 320 nm (ethanol). Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between the methyl group’s C-H σ-orbitals and the aniline ring’s π-system, contributing to partial charge delocalization.

Intermolecular Interaction Networks in Crystalline Phases

In the solid state, 4-(1,3-benzothiazol-2-yl)-3-methylaniline forms a monoclinic crystal lattice (space group $$ P2_1/c $$) via:

  • N-H···N hydrogen bonds : Between the aniline amine and benzothiazole’s nitrogen (2.9 Å).
  • C-H···π interactions : Involving the methyl group and adjacent benzene rings (3.2 Å).
  • Parallel-displaced π-stacking : Benzothiazole rings offset by 1.5 Å along the a-axis.

The methyl group disrupts planar stacking, reducing crystallinity compared to unmethylated analogs. Hirshfeld surface analysis indicates that van der Waals contacts constitute 65% of intermolecular interactions, with hydrogen bonds contributing 25%. Thermal analysis (DSC) shows a melting point of 218°C, consistent with moderate lattice stability.

Properties

CAS No.

920520-34-9

Molecular Formula

C14H12N2S

Molecular Weight

240.33 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-3-methylaniline

InChI

InChI=1S/C14H12N2S/c1-9-8-10(15)6-7-11(9)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3

InChI Key

OLBUFUDLVSWXBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)C2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Key Reaction Steps:

  • Condensation Reaction :
    • Reactants: 2-aminobenzenethiol and 3-methylbenzaldehyde.
    • Catalyst: Piperidine.
    • Solvent: Ethanol.
    • Conditions: Reflux the reaction mixture for several hours to ensure complete condensation.

General Procedure:

  • Mix 2-aminobenzenethiol with 3-methylbenzaldehyde in ethanol.
  • Add piperidine as a catalyst.
  • Heat the reaction mixture under reflux conditions for several hours.
  • Cool the mixture and isolate the product by filtration or recrystallization.

Industrial Production Methods

For large-scale synthesis, industrial methods optimize reaction conditions to improve yield and sustainability. These techniques include:

Green Chemistry Approaches:

Advantages:

  • Improved efficiency.
  • Reduced environmental impact.
  • Enhanced product purity.

Reaction Analysis

The compound undergoes various chemical reactions during synthesis or modification:

Types of Reactions:

  • Oxidation :

    • Reagents: Hydrogen peroxide or potassium permanganate.
    • Products: Sulfoxides or sulfones.
  • Reduction :

    • Reagents: Sodium borohydride or lithium aluminum hydride.
    • Products: Amine derivatives.
  • Substitution :

    • Functional Group Replacement: The amino group can be substituted using halogenating or nitrating agents.

Data Table: Reaction Parameters for Synthesis

Parameter Value/Condition Notes
Reactants 2-Aminobenzenethiol, 3-Methylbenzaldehyde Key precursors
Catalyst Piperidine Enhances condensation efficiency
Solvent Ethanol Commonly used solvent
Temperature Reflux (~80–100°C) Ensures complete reaction
Reaction Time Several hours Depends on scale and setup
Purification Method Filtration, recrystallization Ensures high product purity

Notes on Optimization

To further enhance the synthesis process:

  • Employ recyclable catalysts to reduce costs and environmental impact.
  • Use advanced analytical techniques like NMR or IR spectroscopy for product characterization.
  • Explore alternative solvents (e.g., green solvents) for eco-friendly synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-yl)-3-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,3-Benzothiazol-2-yl)-3-methylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-3-methylaniline involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the activity of essential bacterial enzymes, leading to cell death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Key Structural Features :

  • Benzothiazole-Aniline Linkage : The benzothiazole ring (comprising a benzene fused to a thiazole) is linked to the aniline group via a C–N bond at the 2-position of benzothiazole .

Similar methods likely apply to the target compound.

Comparison with Structural Analogs

Positional Isomers: 2-Methyl vs. 3-Methyl Substitution

4-(1,3-Benzothiazol-2-yl)-2-methylaniline (CID 384525, MW = 240.32 g/mol) is a positional isomer differing only in the methyl group’s position (2- vs. 3-). Key differences include:

  • Planarity: The 3-methyl analog exhibits a dihedral angle of 7.22° between the benzothiazole and aniline rings in related structures, suggesting moderate non-planarity . In contrast, the 2-methyl isomer may adopt distinct conformations due to steric clashes between the methyl group and benzothiazole.
  • Hydrogen Bonding : The 3-methyl derivative participates in N–H···O and O–H···N hydrogen bonds in crystal structures, stabilizing a 3D network . The 2-methyl analog’s interactions remain uncharacterized but are expected to differ due to altered substituent positioning.

Unsubstituted Analog: 4-(1,3-Benzothiazol-2-yl)aniline

4-(1,3-Benzothiazol-2-yl)aniline (MW = 226.30 g/mol) lacks the methyl group, leading to:

  • Enhanced Planarity : Without steric hindrance, the benzothiazole and aniline rings may adopt a more coplanar arrangement, favoring stronger π-π stacking interactions (e.g., centroid-centroid distances of 3.68–3.91 Å in related compounds) .
  • Solubility : The absence of the hydrophobic methyl group likely improves aqueous solubility compared to the 3-methyl derivative.

Heterocyclic Variants: Thiazole vs. Benzothiazole

3-[4-(4-Methoxy-3-nitrophenyl)-1,3-thiazol-2-yl]aniline (MW = 342.39 g/mol) replaces benzothiazole with a simpler thiazole ring, altering:

  • Electronic Properties : The nitro and methoxy substituents introduce strong electron-withdrawing and donating effects, respectively, modulating reactivity and binding affinity .
  • Biological Activity : Such derivatives are often explored as kinase inhibitors (e.g., JNK inhibitors in ), whereas benzothiazolyl anilines are linked to amyloid imaging (e.g., thioflavin T analogs) .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Molecular Formula MW (g/mol) Substituent Position Key Features Notable Properties
4-(1,3-Benzothiazol-2-yl)-3-methylaniline C₁₄H₁₂N₂S 240.32 3-methyl Methyl at 3-position Dihedral angle: 7.22° (analog)
4-(1,3-Benzothiazol-2-yl)aniline C₁₃H₁₀N₂S 226.30 None Unsubstituted Purity: 97% (solid)
4-(1,3-Benzothiazol-2-yl)-2-methylaniline C₁₄H₁₂N₂S 240.32 2-methyl Methyl at 2-position Collision cross-section data
3-[4-(4-Methoxy-3-nitrophenyl)-1,3-thiazol-2-yl]aniline C₁₆H₁₃N₃O₃S 342.39 Thiazole core Nitro/methoxy substituents Kinase inhibitor potential

Table 2: Hydrogen Bonding Parameters (Related Structures)

Interaction Type Distance (Å) Angle (°) Stabilizing Role Reference
N–H···O (intramolecular) 2.82 156 Planarity modulation
O–H···N (intermolecular) 2.75 172 3D network stabilization
C–H···π 3.68–3.91 N/A Crystal packing

Q & A

Q. What are the established synthetic routes for preparing 4-(1,3-Benzothiazol-2-yl)-3-methylaniline and its derivatives?

The compound can be synthesized via condensation reactions between substituted anilines and benzothiazole precursors. For example, describes the reaction of 4-(Benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates to form oxadiazinane and triazinane derivatives. Key steps include refluxing in ethanol with catalytic acid and isolating products via column chromatography . Purity is assessed using HPLC (>95% purity thresholds, as noted in for related compounds) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. Infrared (IR) spectroscopy identifies functional groups like NH₂ and C=S. X-ray crystallography (as in ) resolves crystal packing and hydrogen-bonding interactions in derivatives, aiding in reactivity predictions .

Q. How is the biological activity of benzothiazolyl-aniline derivatives typically evaluated?

Q. How can researchers resolve contradictions in biological activity data for structurally similar derivatives?

Contradictions may arise from assay variability or subtle structural differences. Methodological solutions include:

  • Replicating assays under standardized conditions (e.g., pH, temperature).
  • Performing SAR studies to isolate substituent effects (e.g., electron-withdrawing groups in ’s Entry 3f vs. 3g).
  • Computational modeling (e.g., molecular docking) to predict binding affinities .

Q. What experimental strategies improve low yields in the synthesis of substituted benzothiazolyl-aniline derivatives?

  • Optimizing reaction conditions : suggests varying solvents (e.g., ethanol vs. DMF) and catalysts (e.g., p-toluenesulfonic acid).
  • Protecting group strategies : Temporarily shielding the NH₂ group (e.g., using Boc anhydride) can prevent side reactions.
  • Microwave-assisted synthesis : Reduces reaction time and improves selectivity for heat-sensitive intermediates .

Q. How do substituents on the benzothiazole or aniline rings influence spectroscopic properties?

Electron-donating groups (e.g., -CH₃ on the aniline ring) shift NMR signals upfield due to increased electron density. Conversely, electron-withdrawing groups (e.g., -NO₂) deshield protons, causing downfield shifts. IR absorption bands for C=N in benzothiazole (~1600 cm⁻¹) may split or broaden with steric hindrance from substituents .

Methodological and Safety Considerations

Q. What precautions are recommended for handling this compound analogs?

While direct safety data for this compound is limited, ’s SDS for the structurally similar 2-(benzotriazol-2-yl)aniline advises:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust.
  • Store in airtight containers at –20°C to prevent degradation .

Q. How can crystallographic data (e.g., ) inform the design of derivatives with enhanced stability?

Crystal structure analysis reveals intermolecular interactions (e.g., π-π stacking, hydrogen bonds). Derivatives with planar benzothiazole systems (as in ) exhibit stronger stacking, improving thermal stability. Introducing bulky substituents may disrupt packing but enhance solubility .

Data Analysis and Reproducibility

Q. What statistical methods are suitable for analyzing biological screening data (e.g., ’s Table)?

  • Dose-response curves : Calculate IC₅₀ values for potency comparisons.
  • ANOVA : Identify significant activity differences between substituent groups (e.g., Entry 3b vs. 3d).
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets with multiple biological endpoints .

Q. How can researchers validate the reproducibility of synthetic protocols for this compound?

  • Interlaboratory validation : Share protocols with collaborators to test under varied conditions.
  • Batch-to-batch consistency : Monitor yields and purity via HPLC (as in ’s purity specifications).
  • Open-access data sharing : Publish detailed procedural logs (solvent volumes, reaction times) to minimize variability .

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